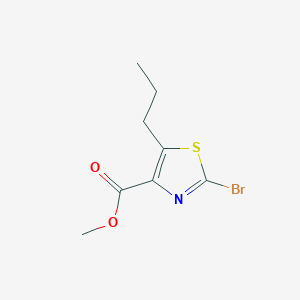

Methyl 2-bromo-5-propylthiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromo-5-propyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-3-4-5-6(7(11)12-2)10-8(9)13-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAVAGGVTNODOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C(S1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653365 | |

| Record name | Methyl 2-bromo-5-propyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120214-96-1 | |

| Record name | Methyl 2-bromo-5-propyl-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120214-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-5-propyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-5-propylthiazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Methyl 2-bromo-5-propylthiazole-4-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is strategically designed in three key stages: the preparation of a crucial α-halo-β-ketoester intermediate, the construction of the thiazole core via the Hantzsch thiazole synthesis, and the final regioselective bromination using a Sandmeyer reaction. This document offers detailed experimental protocols, mechanistic insights, and practical guidance for scientists in the field.

Introduction and Strategic Overview

Thiazole derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and biologically active molecules. Their versatile chemical nature allows for a wide range of functionalization, making them attractive scaffolds in drug discovery. This compound is a valuable building block, incorporating a reactive bromine atom at the 2-position, a propyl group at the 5-position, and a methyl ester at the 4-position, offering multiple points for further chemical modification.

The synthetic strategy outlined herein is designed for efficiency and control, proceeding through a logical sequence of well-established and reliable chemical transformations. The overall synthetic pathway can be visualized as follows:

Caption: Key steps in the Sandmeyer bromination of a 2-aminothiazole.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 2-amino-5-propylthiazole-4-carboxylate | 214.27 | 10.71 g | 0.05 |

| Copper(I) bromide (CuBr) | 143.45 | 10.76 g | 0.075 |

| tert-Butyl nitrite (t-BuONO) | 103.12 | 7.73 g (8.8 mL) | 0.075 |

| Acetonitrile (anhydrous) | - | 200 mL | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add Methyl 2-amino-5-propylthiazole-4-carboxylate (10.71 g, 0.05 mol) and copper(I) bromide (10.76 g, 0.075 mol).

-

Add anhydrous acetonitrile (200 mL) and stir the suspension.

-

Heat the mixture to 60-65 °C.

-

Slowly add tert-butyl nitrite (7.73 g, 0.075 mol) dropwise over 30 minutes. Gas evolution (N₂) will be observed.

-

Maintain the temperature and continue stirring for 1-2 hours after the addition is complete, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice (200 g) and 2M HCl (100 mL).

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing the Hantzsch thiazole synthesis and the Sandmeyer reaction, this guide offers a clear and logical pathway for accessing this valuable heterocyclic building block. The provided protocols, with their emphasis on causality and practical considerations, are intended to empower researchers in their synthetic endeavors.

References

- ChemBK. (2024, April 9). 2-Bromo-5-thiazolecarboxylic acid.

An In-depth Technical Guide to Methyl 2-bromo-5-propylthiazole-4-carboxylate

CAS Number: 1120214-96-1

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-bromo-5-propylthiazole-4-carboxylate is a substituted thiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The thiazole ring is a key structural motif in numerous biologically active molecules, including approved pharmaceuticals. The presence of a bromine atom at the 2-position and a propyl group at the 5-position, along with a methyl carboxylate at the 4-position, provides a versatile scaffold for further chemical modifications, making it a valuable building block in drug discovery and the development of novel organic materials. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis strategy, potential applications, and key analytical characterization methods.

Chemical Properties and Data

A summary of the key chemical properties for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1120214-96-1 | [1] |

| Molecular Formula | C₈H₁₀BrNO₂S | Calculated |

| Molecular Weight | 264.14 g/mol | Calculated |

| IUPAC Name | methyl 2-bromo-5-propyl-1,3-thiazole-4-carboxylate | [2] |

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: A General Approach

Step 1: Synthesis of Methyl 2-amino-5-propylthiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring.[3] This reaction involves the condensation of an α-haloketone with a thioamide.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-formylpentanoate (1 equivalent) in a suitable solvent such as ethanol.

-

Thioamide Addition: Add thiourea (1 equivalent) to the solution.

-

Cyclization: Add a catalytic amount of a base, such as pyridine, to the mixture. Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, ethyl 2-amino-5-propylthiazole-4-carboxylate, may precipitate out of the solution. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic or heteroaromatic ring into a halide.[4][5]

-

Diazotization:

-

Suspend Methyl 2-amino-5-propylthiazole-4-carboxylate (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~48%).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Bromination:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture to room temperature and then gently heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Potential Applications in Research and Development

The structural features of this compound make it a promising candidate for various applications, primarily in drug discovery and materials science.

Medicinal Chemistry

The 2-bromothiazole moiety is a versatile handle for introducing the thiazole scaffold into larger molecules through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[6][7] Thiazole derivatives are known to exhibit a wide range of biological activities.

-

Kinase Inhibitors: The thiazole ring is a common core structure in many kinase inhibitors used in cancer therapy.[8][9] The 2-bromo position allows for the strategic attachment of various aryl or heteroaryl groups, which can interact with the ATP-binding site of kinases.

-

Antimicrobial Agents: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[10][11] The propyl group at the 5-position may enhance lipophilicity, potentially improving cell membrane permeability and antimicrobial activity.

-

Neurodegenerative Disease Research: Substituted thiazoles have been investigated as potential therapeutic agents for neurodegenerative diseases like Alzheimer's. For example, they have been used as scaffolds for inhibitors of enzymes such as Glycogen Synthase Kinase 3 (GSK-3).[12]

Caption: Potential applications of this compound.

Organic Electronics

Thiazole-containing compounds are known to possess interesting electronic properties and have been incorporated into organic semiconductors.[13][14]

-

Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the thiazole ring can be utilized in the design of electron-transporting or emissive materials for OLEDs.

-

Organic Field-Effect Transistors (OFETs): Polymers incorporating thiazole units have been investigated for their charge transport properties in OFETs. The 2-bromo position allows for the polymerization of this monomer through cross-coupling reactions to create conjugated polymers.

Analytical Characterization: Expected Spectroscopic Data

While experimental data for this specific compound is not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet for the methyl ester protons (-OCH₃) is expected around 3.8-4.0 ppm.

-

The propyl group will show a triplet for the terminal methyl group (-CH₃) around 0.9-1.0 ppm, a sextet for the methylene group adjacent to the methyl group (-CH₂-) around 1.6-1.8 ppm, and a triplet for the methylene group attached to the thiazole ring (-CH₂-) around 2.8-3.0 ppm.

-

-

¹³C NMR:

-

The carbonyl carbon of the ester is expected around 160-165 ppm.

-

The carbon atoms of the thiazole ring will appear in the aromatic region, with the C2 carbon bearing the bromine atom being the most downfield.

-

The carbons of the propyl group and the methyl ester will appear in the aliphatic region.

-

Infrared (IR) Spectroscopy

-

A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1710-1730 cm⁻¹.

-

C-H stretching vibrations of the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.

-

Vibrations associated with the C=N and C=C bonds of the thiazole ring will appear in the 1500-1650 cm⁻¹ region.

-

A C-Br stretching vibration may be observed in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

-

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Safety and Handling

As with any brominated organic compound, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable, albeit not extensively studied, heterocyclic building block. Its synthesis can be reliably achieved through established methods like the Hantzsch synthesis and Sandmeyer reaction. The presence of a reactive bromine atom and other functional groups provides a platform for diverse chemical transformations, making it a promising intermediate for the development of novel pharmaceuticals, particularly kinase inhibitors and antimicrobial agents, as well as for applications in the field of organic electronics. Further research into the specific properties and reactions of this compound is warranted to fully explore its potential.

References

- The Versatility of 2,5-Dibromothiazole in Medicinal Chemistry: A Hub for Therapeutic Innov

- Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.

- Methyl 2-bromo-5-methylthiazole-4-carboxyl

- Ethyl 2-amino-4-(4-chlorobenzyl)

- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.

- Methyl 2-bromo-5-propyl-1,3-thiazole-4-carboxyl

- 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics.

- Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. PubMed.

- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives.

- 1120214-96-1|Methyl 2-bromo-5-propylthiazole-4-carboxyl

- SAFETY D

- Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Publishing.

- Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC - NIH.

- Diazotization of heterocyclic primary amines.

- Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.

- Processes for preparing thiazole carboxylic acids.

- Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.

- Sandmeyer Reaction. Organic Chemistry Portal.

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

- A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene. PubMed.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. PolyU Institutional Research Archive.

- Hantzsch pyridine synthesis. Wikipedia.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

- esterification - alcohols and carboxylic acids. Chemguide.

- 2-Bromo-4-methylthiazole-5-carboxylic acid 96 40003-41-6. Sigma-Aldrich.

- Diazotization-bromination of aromatic amines using polymersupported nitrite ion promoted by cuprous bromide in w

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. Zenodo.

- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.

- 2-Bromo-4-chlorothiazole-5-carboxylic acid. CymitQuimica.

- Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Deriv

- Ethyl 2-aminothiazole-5-carboxyl

- Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.

- Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxyl

- Deaminative chlorin

- 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210. PubChem.

- Thiazole-based organic semiconductors for organic electronics. PubMed.

- Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes.

- The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole.

- ChemInform Abstract: Thiazole-Based Organic Semiconductors for Organic Electronics.

Sources

- 1. 1120214-96-1|this compound|BLD Pharm [bldpharm.com]

- 2. Methyl 2-bromo-5-propyl-1,3-thiazole-4-carboxylate CAS#: 1120214-96-1 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES [zenodo.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Thiazole-based organic semiconductors for organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 16. fishersci.com [fishersci.com]

The Versatile Thiazole Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Ring - A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," a core molecular framework that is recurrent in a multitude of biologically active compounds.[3] From naturally occurring vitamins like thiamine (Vitamin B1) to a plethora of synthetic drugs, the thiazole moiety is a testament to its remarkable versatility in interacting with diverse biological targets.[2][4] This guide provides an in-depth technical exploration of the multifaceted biological activities of thiazole derivatives, delving into their mechanisms of action, experimental evaluation, and the structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Thiazole derivatives have emerged as a significant class of anticancer agents, exhibiting a remarkable ability to combat cancer through a variety of mechanisms.[2][5] Their therapeutic efficacy stems from their capacity to interact with a wide array of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[5]

Mechanism of Action: Disrupting the Cancer Cell's Machinery

The anticancer prowess of thiazole derivatives is not monolithic; instead, it is a symphony of targeted interventions in critical cellular pathways.

1. Kinase Inhibition: Halting Aberrant Signaling

A primary mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[1][6]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7][8] Thiazole derivatives have been shown to be potent inhibitors of key kinases in this pathway, such as PI3K and mTOR, effectively cutting off the signals that drive tumor growth.[1][9][10]

-

Other Kinase Targets: Beyond the PI3K/Akt/mTOR axis, thiazole-based compounds have been developed as inhibitors of a range of other kinases, including Aurora kinases and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical for cell cycle progression and angiogenesis, respectively.[11][12]

2. Induction of Apoptosis: Triggering Programmed Cell Death

A key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Thiazole derivatives have demonstrated the ability to initiate this process through various mechanisms.[11][13] They can modulate the expression of key regulatory proteins involved in apoptosis, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2, tipping the balance towards cell death.[11][13] Some derivatives have also been shown to activate caspases, the executioner enzymes of apoptosis.[13]

3. Inhibition of Tubulin Polymerization: Disrupting the Cytoskeleton

The cellular cytoskeleton, composed of microtubules formed by the polymerization of tubulin proteins, is essential for cell division. Several thiazole derivatives act as potent inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][15]

Signaling Pathway of PI3K/Akt/mTOR Inhibition by Thiazole Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Experimental Evaluation: Quantifying Anticancer Efficacy

The evaluation of the anticancer potential of thiazole derivatives involves a series of well-defined in vitro assays.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11][16]

-

Compound Treatment: Treat the cells with serial dilutions of the thiazole derivative for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[11][16]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[11][16]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[11][16] The absorbance is directly proportional to the number of viable cells.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.[17][18]

-

Compound Addition: Add the thiazole derivative at various concentrations to the reaction mixture.[17][18]

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.[17][18]

-

Monitoring Polymerization: Monitor the increase in turbidity (light scattering) at 340-350 nm over time using a spectrophotometer.[18][19] Inhibitors of tubulin polymerization will show a reduced rate and extent of turbidity increase compared to the control.[19]

| Thiazole Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 5b | MCF-7 (Breast) | 0.48 | Tubulin Polymerization Inhibitor | [20] |

| Compound 5c | Hela (Cervical) | 0.6 nM | Apoptosis Induction | [5] |

| Compound 5f | KF-28 (Ovarian) | 6 nM | Apoptosis Induction, Cell Cycle Arrest | [5] |

| Compound 18 | A549 (Lung) | 0.50 | PI3K/Akt/mTOR Pathway Inhibitor | [1] |

| Compound 3b | Leukemia HL-60(TB) | N/A | PI3Kα/mTOR Dual Inhibitor | [9] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The thiazole scaffold is a prominent feature in many antimicrobial agents, demonstrating broad-spectrum activity against a range of bacteria and fungi.[21][22][23] The rise of antimicrobial resistance necessitates the development of new therapeutic agents, and thiazole derivatives represent a promising avenue of research.[21]

Mechanism of Action: Targeting Microbial Viability

The antimicrobial effects of thiazole derivatives are often attributed to their ability to interfere with essential microbial processes. One of the key mechanisms is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication and repair.[23] By targeting this enzyme, thiazole compounds can effectively halt bacterial proliferation.

Experimental Evaluation: Determining Antimicrobial Potency

The in vitro antimicrobial activity of thiazole derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][22][24]

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the thiazole derivative in a suitable broth medium in a 96-well microtiter plate.[10][24]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) and add it to each well of the microtiter plate.[10][24]

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth in the control wells (wells without the antimicrobial agent).[10][24]

-

MIC Determination: The MIC is visually determined as the lowest concentration of the thiazole derivative that completely inhibits the growth of the microorganism.[10][24]

| Thiazole Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 52 | S. aureus ATCC 29213 | 50 | [21][22] |

| Compound 53 | K. pneumoniae ATCC 13883 | 50 | [21][22] |

| Compound 54 | C. albicans NRRL Y-477 | 200 | [21][22] |

| Compound 37c (Antibacterial) | - | 46.9 - 93.7 | [23] |

| Compound 37c (Antifungal) | - | 5.8 - 7.8 | [23] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[25]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of thiazole derivatives are often mediated by their ability to inhibit key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[26][27][28] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent pro-inflammatory mediators.

Experimental Evaluation: In Vivo Assessment of Anti-inflammatory Effects

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.[17][19][29]

Carrageenan-Induced Paw Edema Protocol

Protocol:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory environment for a week prior to the experiment.[29]

-

Compound Administration: Administer the thiazole derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals.[17][30]

-

Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[17][19][31]

-

Measurement of Paw Edema: Measure the volume of the paw at various time points after carrageenan injection using a plethysmometer.[17][19]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with that of the control group.

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Antiviral and Neuroprotective Activities: Expanding the Therapeutic Horizon

Beyond their well-established anticancer, antimicrobial, and anti-inflammatory roles, thiazole derivatives are also being explored for their potential as antiviral and neuroprotective agents.

Antiviral Activity

Thiazole-containing compounds have shown promise against a variety of viruses, including influenza virus, dengue virus, and hepatitis C virus (HCV).[1][3][6][12][21][32][33][34][35] Their mechanisms of action can be diverse, ranging from the inhibition of viral enzymes like neuraminidase in influenza to the disruption of viral replication processes.[1][6][30] For instance, certain thiazole derivatives have been identified as inhibitors of the NS2B-NS3 protease of the dengue virus, an enzyme essential for viral polyprotein processing.[29][32][33][36]

Neuroprotective Activity

Emerging research suggests that thiazole derivatives may offer therapeutic benefits for neurodegenerative diseases.[33][37] Some compounds have been shown to protect neuronal cells from oxidative stress-induced damage.[24] The proposed mechanisms of neuroprotection include the activation of protective signaling pathways, such as those involving SIRT1, and the inhibition of enzymes like monoamine oxidases (MAOs), which are implicated in the pathogenesis of neurodegenerative disorders.[16][33]

Conclusion and Future Perspectives

The thiazole scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its inherent versatility allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The diverse mechanisms of action exhibited by thiazole derivatives, from enzyme inhibition to the modulation of complex signaling pathways, underscore their potential to address a broad spectrum of diseases.

Future research in this field will likely focus on several key areas:

-

Rational Drug Design: Utilizing computational modeling and a deeper understanding of structure-activity relationships to design more potent and selective thiazole-based inhibitors for specific biological targets.

-

Combination Therapies: Exploring the synergistic effects of thiazole derivatives in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

-

Elucidation of Novel Mechanisms: Investigating new and unconventional mechanisms of action to uncover the full therapeutic potential of the thiazole scaffold.

-

Clinical Translation: Advancing the most promising thiazole-based drug candidates through preclinical and clinical development to bring new and effective treatments to patients.

The journey of the thiazole ring in medicinal chemistry is far from over. Its remarkable adaptability and proven track record ensure that it will remain a central player in the ongoing quest for novel and improved therapies for a multitude of human ailments.

References

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). RSC Publishing. [Link]

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. [Link]

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.).

- Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (n.d.).

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. [Link]

- Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021). Frontiers in Chemistry. [Link]

- Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025).

- A Review On Thiazole As Anticancer Agents. (2018). Neliti. [Link]

- Design and Development of Novel Pyrazole-Thiadiazole Derivatives as NF-ĸB Inhibitor and Cardioprotective Effect against Isoproterenol Induced Myocardial Infarction in Sprague-Dawley R

- Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2025).

- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.).

- Broth Microdilution. (n.d.). MI - Microbiology. [Link]

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). Semantic Scholar. [Link]

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews. [Link]

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025).

- Carrageenan Induced Paw Edema (R

- Identification of novel thiazole derivatives as flaviviral protease inhibitors effective against Dengue (DENV2) and Japanese encephalitis viruses. (2025). Ben-Gurion University Research Portal. [Link]

- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymeriz

- Thiazoles Derivatives Inhibitors of Phosphatidylinositol-3-Kinases. (2015).

- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Frontiers in Chemistry. [Link]

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

- Detailed protocol for MTT Cell Viability and Prolifer

- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr

- EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. (2023). RSC Publishing. [Link]

- Anti-viral activity of thiazole derivatives: an updated patent review. (2025).

- Carrageenan Induced Paw Edema Model. (n.d.).

- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.).

- Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.).

- Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery. (n.d.). IR@NBRC. [Link]

- Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.).

- Thiazolides as novel antiviral agents. 2.

- Benzothiazoles as potential antiviral agents. (2020).

- The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (n.d.).

- Thiazole derivatives as Aurora kinase inhibitors(29–32). (n.d.).

- A novel, potent, and orally bioavailable thiazole HCV NS5A inhibitor for the treatment of hep

- Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. (n.d.).

- Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (n.d.).

- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.).

- 2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors. (n.d.). LACCEI.org. [Link]

- Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. (n.d.).

- Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. (2025). RSC Publishing. [Link]

- Systematic Review On Thiazole And Its Applications. (n.d.).

- Synthesis and anti-inflammatory activity of thiazole deriv

- New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (n.d.).

Sources

- 1. Design, synthesis, and biological activity of thiazole derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. media.neliti.com [media.neliti.com]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. kuey.net [kuey.net]

- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Thiazolides as novel antiviral agents. 2. Inhibition of hepatitis C virus replication - CentAUR [centaur.reading.ac.uk]

- 13. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. researchhub.com [researchhub.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. brieflands.com [brieflands.com]

- 22. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. protocols.io [protocols.io]

- 25. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 26. laccei.org [laccei.org]

- 27. researchgate.net [researchgate.net]

- 28. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. biorxiv.org [biorxiv.org]

- 30. Design, synthesis, and bioassay of 4-thiazolinone derivatives as influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. benthamopen.com [benthamopen.com]

- 32. Identification of novel thiazole derivatives as flaviviral protease inhibitors effective against Dengue (DENV2) and Japanese encephalitis viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. journals.asm.org [journals.asm.org]

- 34. researchgate.net [researchgate.net]

- 35. A novel, potent, and orally bioavailable thiazole HCV NS5A inhibitor for the treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. cris.bgu.ac.il [cris.bgu.ac.il]

- 37. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]

The Alchemist's Guide to Thiazoles: A Technical Treatise on Synthesis and Application

For the Modern Researcher, Scientist, and Drug Developer

The thiazole ring, a seemingly simple five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in a vast array of FDA-approved drugs, from the anti-cancer agent Dasatinib to the antiretroviral Ritonavir.[1] This guide, designed for the discerning researcher, delves into the core synthetic methodologies for constructing this vital heterocyclic system. We will explore the causality behind experimental choices in classical syntheses, illuminate the advancements offered by modern techniques, and provide practical, field-proven insights to empower your own research and development endeavors.

The Classical Canon: Foundational Methods in Thiazole Synthesis

The enduring relevance of classical methods in thiazole synthesis is a testament to their robustness and versatility. Understanding these foundational reactions is crucial for any chemist working with this heterocycle.

The Hantzsch Thiazole Synthesis: The Workhorse of the Field

First reported in 1887, the Hantzsch thiazole synthesis remains one of the most widely used and reliable methods for constructing the thiazole ring.[2][3] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide derivative.[2]

Mechanism and Rationale:

The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The choice of a thioamide as the nitrogen and sulfur source is key, as the sulfur is a potent nucleophile, and the subsequent cyclization is entropically favored.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a detailed procedure for a classic Hantzsch synthesis.

-

Materials:

-

α-Bromoacetophenone

-

Thiourea

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) in ethanol.

-

Reflux the reaction mixture for 8-10 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration and dry it.[3]

-

The Gabriel Thiazole Synthesis: A Route to 2,5-Disubstituted Thiazoles

The Gabriel synthesis offers an alternative route to thiazoles, particularly 2,5-disubstituted derivatives. This method involves the reaction of an α-acylamino ketone with a phosphorus sulfide, most commonly phosphorus pentasulfide (P₄S₁₀).[2][4]

Mechanism and Rationale:

The reaction is believed to proceed through the thionation of the amide carbonyl group of the α-acylamino ketone by phosphorus pentasulfide, followed by an intramolecular cyclization and dehydration. The high temperature required for this reaction is a key consideration.

Experimental Protocol: Synthesis of 2,5-Dimethylthiazole

This protocol outlines the synthesis of 2,5-dimethylthiazole via the Gabriel method.

-

Materials:

-

N-(2-oxopropyl)acetamide

-

Phosphorus pentasulfide (P₄S₁₀)

-

-

Procedure:

-

A mixture of N-(2-oxopropyl)acetamide and phosphorus pentasulfide is heated.[4]

-

The reaction is typically carried out at elevated temperatures.

-

The product, 2,5-dimethylthiazole, is isolated after an appropriate workup procedure.

-

The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles

The Cook-Heilbron synthesis is a valuable method for the preparation of 5-aminothiazoles. It involves the reaction of an α-aminonitrile with carbon disulfide, carbon oxysulfide, isothiocyanates, or dithioacids under mild conditions.[5][6]

Mechanism and Rationale:

The reaction begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent (e.g., carbon disulfide). This is followed by an intramolecular cyclization where the newly formed sulfur nucleophile attacks the nitrile carbon, leading to the formation of the 5-aminothiazole ring after tautomerization.[5] The mild reaction conditions are a significant advantage of this method.

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole

This protocol details the synthesis of a 5-aminothiazole using the Cook-Heilbron method.

-

Materials:

-

α-Aminoacetonitrile

-

Carbon disulfide

-

-

Procedure:

-

α-Aminoacetonitrile is reacted with carbon disulfide.

-

The reaction is typically carried out at room temperature and under mild or aqueous conditions.[5]

-

The product, 5-amino-2-mercaptothiazole, is formed and can be isolated.

-

Comparative Analysis of Classical Thiazole Synthesis Methods

The choice of a synthetic method depends on several factors, including the desired substitution pattern, availability of starting materials, and reaction conditions.

| Synthesis Method | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Limitations |

| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (e.g., Na₂CO₃) | 30 min - 12 h | Room Temp. - Reflux | 80 - 99%[7] | High yields, versatile, widely applicable. | Use of lachrymatory α-haloketones. |

| Gabriel Synthesis | α-Acylamino ketone | Phosphorus Pentasulfide (P₄S₁₀) | Not specified | ~170 °C[6] | Not specified | Access to 2,5-disubstituted thiazoles. | Harsh reaction conditions (high temperature), limited scope.[4] |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | - | Not specified | Room Temperature | "Significant"[5] | Mild reaction conditions, synthesis of 5-aminothiazoles. | Use of toxic and flammable carbon disulfide. |

Modern Advancements in Thiazole Synthesis: Greener and More Efficient Approaches

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for thiazole synthesis, addressing the limitations of classical methods.

Microwave-Assisted Synthesis: Accelerating Reactions

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[8] The Hantzsch synthesis, in particular, has been successfully adapted to microwave-assisted conditions.

Key Advantages:

-

Rapid Reactions: Reaction times can be reduced from hours to minutes.[9]

-

Higher Yields: Often provides higher yields compared to conventional heating.

-

Energy Efficiency: More energy-efficient than traditional refluxing.[7]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 4-Aryl-2-aminothiazoles

-

Materials:

-

Aromatic ketones

-

N-Bromosuccinimide (NBS)

-

Thioureas

-

Polyethylene glycol (PEG)-400 and water

-

-

Procedure:

-

A mixture of the aromatic ketone, NBS, and thiourea is irradiated in a microwave reactor in a medium of PEG-400 and water.

-

The reaction is typically complete within 28-32 minutes at 80-85 °C, yielding the product in 84-89% yield.[9] This one-pot approach avoids the isolation of the lachrymatory α-haloketone intermediate.

-

One-Pot and Multicomponent Reactions: Streamlining Synthesis

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation without the need for intermediate isolation.[4][8] Several one-pot procedures for thiazole synthesis have been developed, often based on the Hantzsch reaction.

Workflow for a One-Pot Hantzsch-Type Synthesis:

Flow Chemistry: Enabling Safer and More Scalable Synthesis

Continuous flow chemistry has gained traction as a powerful technology for chemical synthesis, offering advantages in safety, scalability, and process control.[10][11] The Hantzsch thiazole synthesis has been successfully implemented in continuous flow systems.

Key Benefits:

-

Enhanced Safety: Handling of hazardous reagents and intermediates is safer in a closed-loop system.

-

Precise Control: Allows for precise control over reaction parameters such as temperature, pressure, and residence time.

-

Scalability: Facilitates easier scaling of reactions from laboratory to production scale.

Biocatalysis: The Green Frontier

The use of enzymes as catalysts in organic synthesis represents a significant step towards greener and more sustainable chemistry.[2] Chemoenzymatic approaches for thiazole synthesis are being explored, offering mild reaction conditions and high selectivity. For instance, α-amylase has been used to catalyze the one-pot multicomponent synthesis of thiazole derivatives.[2][4]

Applications in Drug Development: Thiazole at the Heart of Modern Medicine

The thiazole ring is a key structural motif in numerous blockbuster drugs. Understanding the synthesis of this core is paramount for medicinal chemists.

Dasatinib: A Case Study in Thiazole Synthesis

Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, features a central 2-aminothiazole scaffold. The synthesis of Dasatinib often involves the construction of this thiazole ring as a key step. One synthetic route involves the reaction of a β-ethoxy acryloyl chloride derivative with 2-chloro-6-methylaniline, followed by an NBS-mediated thiazole formation with thiourea.[12]

Ritonavir: A Complex Molecule with a Thiazole Core

Ritonavir, an antiretroviral medication used to treat HIV/AIDS, also contains a thiazole moiety. The synthesis of this complex molecule involves multiple steps, with the formation of the thiazole ring being a critical transformation.[1][13] The metabolic pathways of Ritonavir, which can involve the cleavage of the thiazole group, have been extensively studied.[14]

Conclusion

The synthesis of the thiazole ring has evolved from classical, century-old methods to modern, highly efficient, and sustainable technologies. The Hantzsch, Gabriel, and Cook-Heilbron syntheses remain fundamental tools in the chemist's arsenal, each offering distinct advantages for accessing specific substitution patterns. The advent of microwave-assisted synthesis, one-pot procedures, flow chemistry, and biocatalysis has revolutionized the field, enabling faster, safer, and greener routes to this vital heterocyclic scaffold. As the demand for novel therapeutics and advanced materials continues to grow, the development of innovative and efficient methods for thiazole synthesis will undoubtedly remain a vibrant and crucial area of chemical research.

References

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25) [URL not available]

- Cook–Heilbron thiazole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cook%E2%80%93Heilbron_thiazole_synthesis]

- Synthesis route 3 of dasatinib. | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.

- A Comparative Guide to the Synthesis of Thiazole-Containing Drugs: A Cost-Benefit Analysis - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-synthesis-of-thiazole-containing-drugs-a-cost-benefit-analysis/]

- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv

- Green chemistry metrics - Wikipedia. [URL: https://en.wikipedia.org/wiki/Green_chemistry_metrics]

- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - University of Michigan. [URL: https://deepblue.lib.umich.edu/handle/2027.42/107579]

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503487/]

- US6407252B1 - Process for the synthesis of ritonavir - Google Patents. [URL: https://patents.google.

- WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents. [URL: https://patents.google.

- Computational Elucidation of Novel Synthetic Scheme for Dasatinib - Science Publishing Group. (2025-02-26) [URL not available]

- A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®) - viXra.org. (2017-06-09) [URL: https://vixra.org/abs/1706.0151]

- A Comparative Analysis of Synthetic Routes to Substituted Thiazoles: A Guide for Researchers - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-synthetic-routes-to-substituted-thiazoles-a-guide-for-researchers/]

- Metrics to 'green' chemistry—which are the best?. [URL not available]

- Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Template. [URL: https://scholarworks.gsu.edu/chemistry_theses/155]

- Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Aminothiazoles - Benchchem. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-the-synthesis-of-24-disubstituted-aminothiazoles/]

- METRICS - Green Chemistry Toolkit. [URL: https://www.epa.

- CN106749085B - A method of preparing Ritonavir - Google Patents. [URL: https://patents.google.

- Green Chemistry - SciSpace. (2024-03-06) [URL not available]

- Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/143]

- Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6128063/]

- Improved Synthetic Process of Dasatinib - 中国医药工业杂志. (2019-12-10) [URL: https://www.cjph.com.cn/EN/Y2019/V50/I12/1423]

- Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry - YouTube. (2022-12-21) [URL: https://www.youtube.

- Cook-Heilbron thiazole synthesis | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/289338048_Cook-Heilbron_thiazole_synthesis]

- Microwave-assisted one pot synthesis, characterization, biological evaluation and molecular docking studies of steroidal thiazoles - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27889269/]

- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC. (2020-07-16) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7407908/]

- (PDF) Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium - ResearchGate. (2017-03-03) [URL: https://www.researchgate.net/publication/314222622_Highly_efficient_microwave-assisted_one-pot_synthesis_of_4-aryl-2-aminothiazoles_in_aqueous_medium]

- WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents. [URL: https://patents.google.

- Microwave-assisted one pot synthesis, characterization, biological evaluation and molecular docking studies of steroidal thiazoles | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/309440652_Microwave-assisted_one_pot_synthesis_characterization_biological_evaluation_and_molecular_docking_studies_of_steroidal_thiazoles]

- An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2( 1H )-ones - ResearchGate. (2011-08-01) [URL: https://www.researchgate.net/publication/51558296_An_Automated_Process_for_a_Sequential_HeterocycleMulticomponent_Reaction_Multistep_Continuous_Flow_Synthesis_of_5-Thiazol-2-yl-34-Dihydropyrimidin-21_H-ones]

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [URL not available]

- Multistep Continuous-Flow Synthesis of Condensed Benzothiazoles - ResearchGate. (2025-08-08) [URL: https://www.researchgate.net/publication/372866946_Multistep_Continuous-Flow_Synthesis_of_Condensed_Benzothiazoles]

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2021-08-21) [URL: https://globalresearchonline.net/journalcontents/v69-2/23.pdf]

- New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare. (2023-06-09) [URL: https://figshare.com/articles/thesis/New_methods_for_the_rapid_synthesis_of_thiazoles/17002016]

- Phosphorus pentasulfide and Lawesson reagent in synthesis of 1,3-thiazole-4-thiol derivatives | Request PDF - ResearchGate. (2025-08-10) [URL: https://www.researchgate.

- Robinson–Gabriel thiazole synthesis. | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Robinson-Gabriel-thiazole-synthesis_fig3_361257404]

- Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][5][7]triazines - MDPI. [URL: https://www.mdpi.com/1420-3049/25/11/2504]

- Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir - PMC. (2010-10-11) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2951261/]

- The continuous flow synthesis of azos - PMC - NIH. (2024-01-26) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10822180/]

- Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles | Request PDF - ResearchGate. (2025-08-07) [URL: https://www.researchgate.

- Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/083.shtm]

Sources

- 1. Microwave-assisted one pot synthesis, characterization, biological evaluation and molecular docking studies of steroidal thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. CN106749085B - A method of preparing Ritonavir - Google Patents [patents.google.com]

- 14. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Analysis of Halogenated Thiazoles

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation and characterization of halogenated thiazoles. Halogenated thiazole scaffolds are pivotal structural motifs in medicinal chemistry and materials science, where precise structural verification is paramount for understanding structure-activity relationships (SAR) and material properties. This document offers researchers, scientists, and drug development professionals an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational (IR & Raman) spectroscopy, and Electronic (UV-Vis) spectroscopy as applied to this important class of compounds. We delve into the causality behind experimental choices, provide field-proven protocols, and present integrated strategies for unambiguous characterization, supported by computational methods and X-ray crystallography.

Introduction: The Significance of Halogenated Thiazoles

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged" structure found in numerous pharmaceuticals, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2] The introduction of halogen atoms (F, Cl, Br, I) onto the thiazole nucleus profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[2][3] This modulation is a cornerstone of modern drug design.

Consequently, the unambiguous characterization of these molecules is not merely a procedural step but a fundamental requirement for advancing research and development. Spectroscopic analysis provides the essential toolkit for confirming molecular identity, establishing purity, and deducing the precise three-dimensional arrangement of atoms. This guide serves as a practical resource, bridging theoretical principles with robust, validated experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.[5]

Principles and Causality in Experimental Design

NMR relies on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local electronic environment. For halogenated thiazoles, the key nuclei are ¹H and ¹³C.

-

Choice of Solvent: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used because they are "invisible" in ¹H NMR spectra, preventing large solvent signals from overwhelming the analyte signals. The choice depends on the analyte's solubility. DMSO-d₆ is particularly useful for compounds with exchangeable protons (e.g., -NH₂, -OH) as it slows down the exchange rate, making these protons observable.[4]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm).[4] Its protons are more shielded than those in most organic compounds, and its volatility makes it easy to remove. This provides a reliable reference point for chemical shifts.

¹H NMR Spectroscopy

Proton NMR provides data on the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling.

-

Chemical Shifts (δ): The position of a signal indicates the proton's environment. Protons on the thiazole ring typically resonate in the aromatic region (δ 7.0-9.0 ppm).[6][7] Electronegative halogens deshield adjacent protons, shifting their signals downfield (to higher ppm values).

-

Spin-Spin Coupling (J): Coupling between adjacent non-equivalent protons splits signals into multiplets (doublets, triplets, etc.), revealing which protons are connected through bonds. For a thiazole ring, the coupling constant between H-4 and H-5 (³JHH) is typically around 3.4-3.6 Hz.[6]

¹³C NMR Spectroscopy

Carbon-13 NMR provides a signal for each unique carbon environment in the molecule.[8]

-

Chemical Shifts (δ): Thiazole ring carbons typically appear between δ 100-170 ppm.[9][10] The carbon directly attached to a halogen experiences a significant shift. The "heavy atom effect" of bromine and iodine can cause substantial upfield shifts, while also leading to signal broadening. Relativistic effects become important for accurate prediction of chemical shifts in heavier halogens.[11]

-

DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT-90, DEPT-135) is a crucial experiment. It differentiates between CH, CH₂, and CH₃ groups, which is invaluable for assigning signals, especially in molecules with aliphatic side chains.[4]

Tabulated NMR Data for Halogenated Thiazoles

| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | J-Coupling (Hz) | Reference(s) |

| 2-Chlorothiazole | H-4 | 7.50 (d) | C-2: ~152 | ³J(H4-H5) = 4.0 | [12] |

| H-5 | 7.15 (d) | C-4: ~143 | |||

| C-5: ~119 | |||||

| 2-Bromothiazole | H-4 | 7.61 (d) | C-2: ~140 | ³J(H4-H5) = 3.6 | [6] |

| H-5 | 7.31 (d) | C-4: ~144 | |||

| C-5: ~123 | |||||

| 2,4-Dibromothiazole | H-5 | 7.21 (s) | C-2: 136.3 | N/A | [13] |

| C-4: 124.3 | |||||

| C-5: 120.8 |

Self-Validating Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified halogenated thiazole. Purity is critical as impurities will generate extraneous signals.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes particulate matter that can degrade spectral resolution.[4]

-

Cap the tube securely. The final sample should be a clear, homogenous solution.

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of a well-shimmed field.

-

¹H NMR: Acquire a standard proton spectrum. Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[4]

-

¹³C NMR & DEPT: Acquire a broadband proton-decoupled ¹³C spectrum. This is a lower sensitivity experiment and will require more scans. Subsequently, run DEPT-135 and/or DEPT-90 experiments to determine carbon multiplicities.

-

2D NMR (if required): For complex structures, acquire a COSY (¹H-¹H correlation) spectrum to establish proton-proton connectivities and an HSQC (¹H-¹³C correlation) to link protons to their directly attached carbons.[5]

-

-

Data Processing & Validation:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known value, e.g., CDCl₃ at 7.26 ppm). Calibrate the ¹³C spectrum based on the corresponding solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the ¹H signals and analyze the multiplicities and coupling constants.

-

Assign all ¹H and ¹³C signals. The data must be self-consistent: COSY correlations must match observed J-couplings, and HSQC correlations must link protons and carbons with plausible chemical shifts.

-

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation, valuable structural information.[14]

Principles and Ionization Techniques

-

Electron Impact (EI): A high-energy electron beam bombards the molecule, causing ionization and extensive fragmentation. This "hard" ionization technique provides a detailed fragmentation pattern, which acts as a molecular fingerprint.[2]

-

Electrospray Ionization (ESI): A "soft" ionization technique where the sample solution is sprayed through a charged capillary, creating protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ with minimal fragmentation. It is ideal for confirming molecular weight.[15]

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This is a critical validation step, as it can distinguish between compounds with the same nominal mass but different elemental compositions.

Fragmentation Patterns of Halogenated Thiazoles

Under EI conditions, the molecular ion (M⁺˙) undergoes fragmentation through characteristic pathways. The presence of halogens is often indicated by isotopic patterns. For instance, chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to M⁺˙ and [M+2]⁺˙ peaks with a 3:1 intensity ratio. Bromine's isotopes, ⁷⁹Br and ⁸¹Br, are in a ~1:1 ratio, resulting in M⁺˙ and [M+2]⁺˙ peaks of nearly equal intensity.[16]

Common fragmentation pathways for thiazoles include:

-

Cleavage of the ring to produce smaller, stable fragments.

-

Loss of the halogen atom or a hydrogen halide (HX).

-

Fragmentation of side chains.

-

Rearrangements, such as the reported benzyne-type fragmentation.[17]

Tabulated Common Fragments in EI-MS

| Fragment | Description | Significance |

| [M]⁺˙ | Molecular Ion | Confirms molecular weight. Isotopic pattern confirms halogen presence/number. |

| [M-X]⁺ | Loss of a halogen radical | Common for bromo- and iodo-thiazoles. |

| [M-HX]⁺˙ | Loss of hydrogen halide | Indicates presence of both H and X on the ring or adjacent positions. |

| [C₂H₂S]⁺˙ | Thioacetylene radical cation | Characteristic fragment from thiazole ring cleavage. |

| [R-CN]⁺˙ | Loss of a nitrile | If a substituent R is present. |

Self-Validating Experimental Protocol for MS Analysis

-

Sample Preparation (ESI/HRMS):

-

Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[15]

-

Perform a serial dilution to create a final analysis solution of ~1-10 µg/mL in a solvent mixture like 50:50 acetonitrile:water, often with 0.1% formic acid to promote protonation ([M+H]⁺).[15]

-

The final solution must be free of salts and particulates. Filter if necessary.[12]

-

-

Sample Preparation (EI):

-

For direct insertion probe analysis, a tiny amount of the pure, dry solid is placed in a capillary tube.

-

For GC-MS, a dilute solution (~100 µg/mL) in a volatile solvent (e.g., dichloromethane, ethyl acetate) is required. The compound must be volatile and thermally stable.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the spectrum over an appropriate m/z range (e.g., 50-500 amu for small molecules).

-

For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

-

-

Data Analysis & Validation:

-

Identify the molecular ion peak. For ESI, this will likely be [M+H]⁺. For EI, it will be M⁺˙.

-

Analyze the isotopic pattern of the molecular ion to confirm the presence and number of chlorine and/or bromine atoms. The observed pattern must match the theoretical pattern.

-

For HRMS data, use the accurate mass to calculate the elemental composition. The calculated formula must match the expected formula with an error of <5 ppm.

-

For EI data, propose fragmentation pathways for the major fragment ions. These pathways must be chemically plausible and consistent with the proposed structure.

-

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) spectroscopy measures the absorption of IR radiation by a molecule, causing vibrations of its chemical bonds (stretching, bending). It is an excellent tool for identifying functional groups.[18]

Principles and Characteristic Frequencies

Each type of bond vibrates at a characteristic frequency. The position of an absorption band is typically given in wavenumbers (cm⁻¹). The "fingerprint region" (below 1500 cm⁻¹) is unique for every molecule and is a powerful tool for confirming identity against a reference spectrum.

For halogenated thiazoles, key vibrations include:

-

C-H stretching (aromatic): 3100-3000 cm⁻¹.[19]

-

C=C and C=N stretching: 1600-1450 cm⁻¹. These are characteristic of the aromatic ring system.[20]

-

C-X stretching (X=Cl, Br, I): These appear at lower frequencies, typically below 800 cm⁻¹. The C-F stretch is higher, often near 1100-1000 cm⁻¹.

-

Ring vibrations: Multiple bands in the fingerprint region correspond to the stretching and bending of the entire thiazole ring.

The substitution of a halogen alters the vibrational modes. The high electronegativity and mass of the halogen can shift the frequencies of adjacent bonds.[21][22]

Tabulated Characteristic IR Data

| Vibration Type | Typical Wavenumber (cm⁻¹) | Comments |

| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of hydrogens on an aromatic ring. |

| Ring C=C / C=N Stretch | 1600 - 1450 | A series of bands confirming the thiazole aromatic system. |

| C-H In-plane Bend | 1300 - 1000 | Part of the fingerprint region. |

| C-H Out-of-plane Bend | 900 - 675 | The pattern can sometimes indicate the substitution pattern on the ring. |

| C-Cl Stretch | 800 - 600 | Can be difficult to assign definitively. |

| C-Br Stretch | 680 - 515 | Lower frequency due to higher mass of Br. |

Self-Validating Experimental Protocol for FT-IR Analysis

-

Sample Preparation (Solid):

-

KBr Pellet: Grind 1-2 mg of the dry sample with ~200 mg of dry, IR-grade KBr powder using an agate mortar and pestle.[23] Press the mixture in a die under high pressure to form a transparent or translucent pellet. This method provides high-quality spectra but is moisture-sensitive.

-